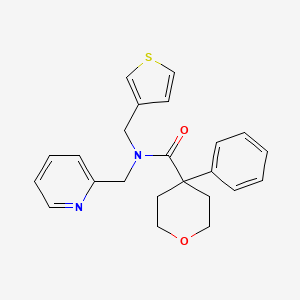

4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide

Description

4-Phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a structurally complex molecule featuring a tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a phenyl group and a carboxamide moiety. The carboxamide nitrogen is further functionalized with two distinct heteroaromatic substituents: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group.

Properties

IUPAC Name |

4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S/c26-22(23(10-13-27-14-11-23)20-6-2-1-3-7-20)25(16-19-9-15-28-18-19)17-21-8-4-5-12-24-21/h1-9,12,15,18H,10-11,13-14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYAUPYJLZZJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several functional groups, including a tetrahydropyran core, phenyl, pyridine, and thiophene moieties. This unique structure may contribute to its diverse biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its potential as an anticancer agent, antimicrobial properties, and effects on neurological disorders.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyridine and thiophene rings have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

| Compound Structure | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Similar Thiophene Derivative | MCF-7 (Breast Cancer) | <10 | Induces apoptosis |

| Pyridine-based Compound | HeLa (Cervical Cancer) | 15 | Inhibits cell cycle progression |

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial activity. Compounds with thiophene and pyridine have been reported to display antibacterial and antifungal properties. The mechanism is likely due to disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 31.25 µg/mL | Bactericidal |

| Candida albicans | 15 µg/mL | Fungicidal |

Case Studies

- Anticancer Efficacy : A study conducted on a series of pyridine-thiophene derivatives demonstrated that the introduction of various substituents significantly altered the anticancer efficacy against human cancer cell lines. The presence of electron-withdrawing groups enhanced potency.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related compounds in models of neurodegeneration, suggesting that these compounds could mitigate oxidative stress and inflammation in neuronal cells.

The mechanisms through which 4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide exerts its biological effects may include:

- Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with key regulatory proteins involved in cell cycle progression.

- Antimicrobial Action : Disruption of microbial cellular integrity or inhibition of essential metabolic processes.

Comparison with Similar Compounds

Key Observations :

- The thiophen-3-ylmethyl group in the target compound may enhance lipophilicity compared to furan or benzyl substituents in analogs .

Tetrahydro-2H-pyran-4-carboxamide Derivatives (–7)

–7 highlights THP-carboxamides with varying N-substituents:

Key Observations :

- Compared to ’s compound, the absence of a urea group may reduce polarity but improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.